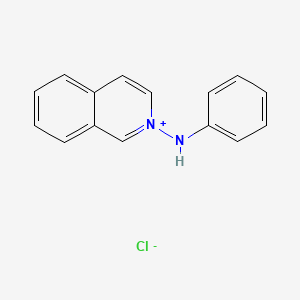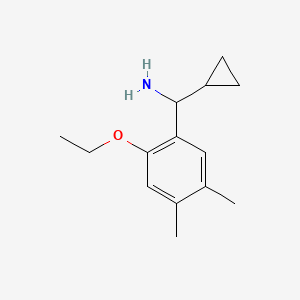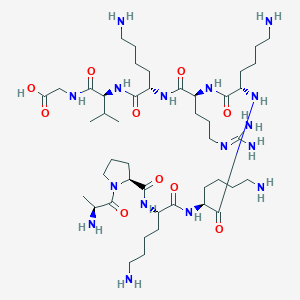![molecular formula C13H16S3 B12578121 {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol CAS No. 185499-95-0](/img/structure/B12578121.png)
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol typically involves the condensation of thiophene derivatives with appropriate alkylating agents. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using similar condensation reactions. The choice of method depends on the desired yield, purity, and specific application of the compound. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol undergoes various types of chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted thiophenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as halogens (e.g., bromine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophenes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and optical brighteners
Wirkmechanismus
The mechanism of action of {5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to modulate various biological pathways, including:
Enzyme Inhibition: Inhibition of enzymes such as kinases and proteases.
Receptor Modulation: Interaction with receptors such as estrogen receptors and voltage-gated sodium channels.
Antioxidant Activity: Scavenging of free radicals and reduction of oxidative stress.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.
Uniqueness
{5-[4-(Thiophen-2-YL)butyl]thiophen-2-YL}methanethiol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dual thiophene rings and methanethiol group make it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
185499-95-0 |
|---|---|
Molekularformel |
C13H16S3 |
Molekulargewicht |
268.5 g/mol |
IUPAC-Name |
[5-(4-thiophen-2-ylbutyl)thiophen-2-yl]methanethiol |
InChI |
InChI=1S/C13H16S3/c14-10-13-8-7-12(16-13)5-2-1-4-11-6-3-9-15-11/h3,6-9,14H,1-2,4-5,10H2 |
InChI-Schlüssel |
VGLIMVIUBQKOTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)CCCCC2=CC=C(S2)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Propanone, 1-[1,4,5,6-tetrahydro-4-methyl-1-(2-pyridinyl)pyrazinyl]-](/img/structure/B12578042.png)


![3-{3-Bromo-4-[(propan-2-yl)oxy]phenyl}propan-1-ol](/img/structure/B12578060.png)








![Carbamic acid, methyl[3-oxo-3-(2-thienyl)propyl]-, methyl ester](/img/structure/B12578133.png)
